Cas no 407600-14-0 (9H-Purin-6-amine,2-propyl-)

9H-Purin-6-amine,2-propyl- Properties
Names and Identifiers
-
- 9H-Purin-6-amine,2-propyl-
- 1H-Purin-6-amine, 2-propyl- (9CI)
- SCHEMBL215053
- 1H-Purin-6-amine, 2-propyl- (9CI)
- propyl adenine
- BS-53222
- 2-propyl-7H-purin-6-amine
- 2-Propyl-9H-purin-6-ylamine
- 407600-14-0
- F76271
- 1H-Purin-6-amine, 2-propyl-
- DB-279395
-
- Inchi: InChI=1S/C8H11N5/c1-2-3-5-12-7(9)6-8(13-5)11-4-10-6/h4H,2-3H2,1H3,(H3,9,10,11,12,13)
- InChIKey: USCCECGPGBGFOM-UHFFFAOYSA-N
- SMILES: C(C1N=C2C(N=CN2)=C(N)N=1)CC
Computed Properties
- 精确分子量: 177.10144537g/mol
- 同位素质量: 177.10144537g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 可旋转化学键数量: 2
- 复杂度: 174
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- 拓扑分子极性表面积: 80.5Ų
- XLogP3: 0.9
9H-Purin-6-amine,2-propyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR00CYBZ-250mg |
1H-Purin-6-amine, 2-propyl- (9CI) |
407600-14-0 | 97% | 250mg |
$88.00 | 2025-02-12 | |
1PlusChem | 1P00CY3N-250mg |
1H-Purin-6-amine, 2-propyl- (9CI) |
407600-14-0 | 97% | 250mg |
$142.00 | 2024-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY596-100mg |
2-propyl-7H-purin-6-amine |
407600-14-0 | 95% | 100mg |
¥422.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY596-250mg |
2-propyl-7H-purin-6-amine |
407600-14-0 | 95% | 250mg |
¥705.0 | 2024-04-19 | |
eNovation Chemicals LLC | Y1241677-250mg |
1H-Purin-6-amine, 2-propyl- (9CI) |
407600-14-0 | 97% | 250mg |
$135 | 2025-02-26 | |
eNovation Chemicals LLC | Y1241677-100mg |
1H-Purin-6-amine, 2-propyl- (9CI) |
407600-14-0 | 97% | 100mg |
$100 | 2025-02-26 | |
Chemenu | CM236671-250mg |
2-Propyl-7H-purin-6-amine |
407600-14-0 | 97% | 250mg |
$*** | 2023-05-30 | |
Ambeed | A100938-1g |
2-Propyl-7H-purin-6-amine |
407600-14-0 | 97% | 1g |
$204.0 | 2025-02-22 | |
eNovation Chemicals LLC | Y1241677-250mg |
1H-Purin-6-amine, 2-propyl- (9CI) |
407600-14-0 | 97% | 250mg |
$180 | 2024-06-06 | |
Aaron | AR00CYBZ-100mg |
1H-Purin-6-amine, 2-propyl- (9CI) |
407600-14-0 | 97% | 100mg |
$52.00 | 2025-02-12 |
9H-Purin-6-amine,2-propyl- Literature
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
Additional information on 9H-Purin-6-amine,2-propyl-
9H-Purin-6-amine, 2-propyl-
The compound with CAS No. 407600-14-0, known as 9H-Purin-6-amine, 2-propyl-, is a purine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the purine family, which is a class of heterocyclic aromatic compounds with a wide range of biological activities. The purine structure serves as a fundamental framework for various bioactive molecules, including nucleotides, nucleosides, and numerous pharmaceutical agents.
The chemical structure of 9H-Purin-6-amine, 2-propyl- consists of a purine ring system with an amino group at position 6 and a propyl substituent at position 2. This substitution pattern influences the compound's physicochemical properties and biological activity. The purine ring is composed of two fused nitrogen-containing rings: an imidazole ring and a pyrimidine ring. The presence of the amino group at position 6 introduces additional hydrogen bonding capabilities, which can enhance interactions with biological targets.
Recent studies have highlighted the potential of 9H-Purin-6-amine, 2-propyl- as a lead compound in drug discovery. Researchers have explored its ability to modulate key biological pathways, such as those involved in inflammation, cancer, and neurodegenerative diseases. For instance, investigations into its anti-inflammatory properties have revealed that it can inhibit certain enzymes associated with inflammatory responses. These findings suggest that the compound may serve as a basis for developing novel therapeutic agents targeting inflammatory conditions.
In addition to its pharmacological applications, 9H-Purin-6-amine, 2-propyl- has also been studied for its role in nucleic acid chemistry. Purine derivatives are often used as building blocks in the synthesis of oligonucleotides and other nucleic acid analogs. The introduction of the propyl group at position 2 may enhance the stability or solubility of these molecules, making them more suitable for use in diagnostic or therapeutic applications.
The synthesis of 9H-Purin-6-amine, 2-propyl- typically involves multi-step organic reactions. One common approach is the modification of a base purine structure through alkylation or substitution reactions to introduce the propyl group at position 2. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that the compound is readily available for further studies.
From an analytical standpoint, 9H-Purin-6-amine, 2-propyl- can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide detailed insights into the compound's molecular structure and purity. Advanced analytical techniques have also been employed to study its interaction with biological targets at the molecular level.
Looking ahead, the potential applications of 9H-Purin-6-amine, 2-propyl-* are vast and promising. Its role in drug discovery continues to be explored through collaborative efforts between academic institutions and pharmaceutical companies. As research progresses, it is anticipated that this compound will contribute significantly to the development of innovative therapies addressing unmet medical needs.
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